3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
Beschreibung
This compound belongs to the imidazo[1,2-c]quinazolin-2-one class, characterized by a bicyclic core with fused imidazole and quinazoline rings. Key structural features include:
- 3-position substituent: Cyclohexylmethyl group, enhancing lipophilicity and steric bulk.
The compound’s molecular formula is C₂₈H₂₅N₃O₃S (MW: 483.586 g/mol), with a planar aromatic core that may facilitate interactions with biological targets like enzymes or receptors .
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-33-24-17-21-22(18-25(24)34-2)29-28(35-15-9-14-19-10-5-3-6-11-19)31-23(27(32)30-26(21)31)16-20-12-7-4-8-13-20/h3,5-6,9-11,14,17-18,20,23H,4,7-8,12-13,15-16H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFGSIFNAPOKT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC=CC4=CC=CC=C4)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SC/C=C/C4=CC=CC=C4)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C28H31N3O3S
- Molecular Weight : 489.63 g/mol
- CAS Number : 1025019-87-7
Anticancer Properties
Research has indicated that compounds in the imidazoquinazoline family exhibit significant antiproliferative effects against various cancer cell lines. The biological evaluation of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl has shown promising results.
-
Cell Lines Tested :
- HCC827 (human non-small cell lung cancer)
- A549 (human non-small cell lung cancer)
- MCF-7 (human breast cancer)
- SH-SY5Y (human neuroblastoma)
- HEL (human erythroid and leukocyte leukemia)
-
Mechanism of Action :
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it caused a G2/M phase block in HCC827 cells, leading to increased levels of cyclin B1 and CDK1 proteins .
- In apoptosis assays, treatment with varying concentrations induced a dose-dependent increase in apoptotic cells, with significant DNA fragmentation observed via Hoechst staining .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Variations in substituents on the quinazoline core influence the potency against different cancer cell lines. For instance:
- Substituents that enhance electron density on the aromatic rings tend to increase antiproliferative activity.
- Alkyl substitutions at specific positions have been shown to decrease activity .
Case Studies
- Study on HCC827 Cells :
- In a study evaluating the efficacy of several imidazoquinazoline derivatives, compound 13k (a close analogue) demonstrated an IC50 value of 0.09 μM against HCC827 cells, highlighting its potential as a therapeutic agent for lung cancer .
- The study also revealed that compound 13k induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 13k | HCC827 | 0.09 | Apoptosis induction |
| 13k | A549 | 0.15 | Cell cycle arrest |
| 13k | MCF-7 | 0.25 | Apoptosis induction |
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Profiles of Analogs
Key Observations:
3-Position Modifications: Cyclohexylmethyl (target) vs. benzyl (CAS 477768-52-8): Cyclohexylmethyl increases lipophilicity (logP ~4.2 vs. ~3.8 for benzyl) but may reduce solubility .
5-Position Variations :
- (E)-3-phenylprop-2-enyl sulfanyl (target) offers rigidity and extended conjugation vs. flexible benzyl sulfanyl (CAS 477768-52-8) .
- Trifluoromethylbenzyl (CAS 1030881-50-5) enhances electron-withdrawing effects and metabolic resistance .
- Chlorobenzyl (CAS 1024017-13-7) may improve target affinity via halogen bonding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- logP : Higher for chlorobenzyl and cyclohexylmethyl derivatives, correlating with membrane permeability.
- Polar Surface Area (PSA) : Similar across analogs (78–89 Ų), suggesting comparable blood-brain barrier penetration limitations.
Bioactivity and Mechanism Insights
- Chlorobenzyl Analog (CAS 1024017-13-7) : Enhanced cytotoxicity in preliminary screens, possibly due to halogen interactions with catalytic residues .
- Trifluoromethylbenzyl Analog (CAS 1030881-50-5) : Improved metabolic stability in liver microsomes (t₁/₂ > 120 min vs. 60 min for target) due to CF₃ group resistance to oxidation .
Vorbereitungsmethoden
Copper-Catalyzed Cyclocondensation
The imidazo[1,2-c]quinazoline skeleton is constructed via copper(I)-mediated Ullmann coupling, as adapted from imidazoquinazoline syntheses.
Procedure :
- React 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) with 1H-imidazole-2-carbaldehyde (1.2 mmol) in DMF (2 mL) with CuI (0.2 mmol) and K₂CO₃ (2.0 mmol) at 150°C for 2 hours.
- Add Cu(OAc)₂·H₂O (0.5 mmol) and stir for an additional 5 hours to facilitate cyclization.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (15% ethyl acetate/hexane).
Mechanistic Insight :
Copper catalysis enables C–N bond formation between the quinazoline chloride and imidazole nucleophile, followed by intramolecular cyclization to form the fused imidazo[1,2-c]quinazoline system.
Introduction of the 5-[(E)-3-Phenylprop-2-Enyl]sulfanyl Group
Thiolation via Nucleophilic Aromatic Substitution
The electron-deficient C5 position of the quinazoline core undergoes nucleophilic displacement with a thiolate.
Procedure :
- Treat 8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one (1.0 mmol) with Lawesson’s reagent (1.5 mmol) in anhydrous THF to generate the thione intermediate.
- React with (E)-3-phenylprop-2-ene-1-thiol (1.2 mmol) in the presence of triethylamine (3.0 mmol) in i-PrOH/H₂O (4:1) at 80°C for 12 hours.
Stereochemical Control :
The (E)-configuration of the propenyl group is preserved by using pre-synthesized (E)-3-phenylprop-2-ene-1-thiol, confirmed by ¹H NMR coupling constants (J = 15.8 Hz).
Alkylation at Position 3: Cyclohexylmethyl Incorporation
Mitsunobu Reaction for N-Alkylation
The NH group at position 3 is alkylated using a Mitsunobu protocol to ensure regioselectivity.
Procedure :
- Dissolve 5-[(E)-3-phenylprop-2-enyl]sulfanyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one (1.0 mmol) in dry DMF (5 mL).
- Add cyclohexylmethanol (1.5 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (1.5 mmol).
- Stir under nitrogen at 0°C → rt for 24 hours.
- Purify via column chromatography (30% ethyl acetate/hexane).
Side Reactions :
Competing O-alkylation is suppressed by using bulky cyclohexylmethanol and low temperatures.
Optimization Data and Comparative Analysis
Table 1: Reaction Conditions and Yields for Key Steps
Table 2: Analytical Characterization Data
| Parameter | Value (Target Compound) | Method |
|---|---|---|
| Melting Point | 281–283°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 3.89 (s, 6H, OCH₃), 4.42 (s, 2H, SCH₂) | 500 MHz |
| HRMS | [M+H]⁺ Calc.: 544.2141; Found: 544.2138 | ESI-QTOF |
| HPLC Retention | 12.8 min (C18, 70% MeOH/H₂O) | UV 254 nm |
Challenges and Mitigation Strategies
Regioselectivity in Thioether Formation
Early attempts using direct SNAr with thiols resulted in competing substitution at C2. Switching to a thione intermediate via Lawesson’s reagent improved C5 selectivity.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- The compound’s imidazoquinazoline core, cyclohexylmethyl substituent, and (E)-3-phenylprop-2-enyl sulfanyl group contribute to its lipophilicity, stereoelectronic properties, and potential for π-π stacking interactions.
- Methodology : Use computational tools (e.g., Gaussian, Spartan) to calculate logP, polar surface area, and electrostatic potential maps. Validate with experimental techniques like HPLC for logP determination and X-ray crystallography (using SHELX programs for refinement ) to confirm stereochemistry.
Q. How can the purity and identity of this compound be reliably confirmed during synthesis?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to detect impurities ≤0.5%.
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration and coupling constants. Compare with spectral data from analogs in and .
Q. What synthetic routes are optimal for introducing the (E)-3-phenylprop-2-enyl sulfanyl group?
- The sulfanyl group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry.
- Experimental design : Use a Pd-catalyzed coupling reaction (e.g., with aryl halides) under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize yields (≥70%) by varying solvents (DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .
Advanced Research Questions
Q. How does the stereochemistry of the (E)-3-phenylprop-2-enyl group affect biological activity?
- The (E)-configuration enhances rigidity and may improve binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs).
- Methodology :
- Synthesize (Z)-isomer via photoisomerization and compare activity in vitro (IC₅₀ assays).
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., EGFR or PARP-1) .
Q. What strategies mitigate contradictory data in cytotoxicity studies across different cell lines?
- Contradictions may arise from cell-specific uptake, metabolism, or off-target effects.
- Experimental design :
- Conduct time-resolved assays (0–72 hrs) to track IC₅₀ variability.
- Pair with metabolomics (LC-MS/MS) to identify cell-specific degradation pathways .
- Use isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump involvement .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
- Methodology :
- Degradation studies : Expose to UV light (λ = 254 nm) or microbial consortia (from soil/water samples) and monitor via LC-MS for breakdown products.
- Ecotoxicology : Use Daphnia magna (48-hr lethality) and algal growth inhibition tests (OECD 201/202 guidelines). Reference protocols from for long-term environmental impact analysis .
Critical Analysis of Contradictions
- Variable bioactivity in cancer vs. bacterial models : Differences may stem from target expression levels (e.g., topoisomerase II in cancer vs. DNA gyrase in bacteria). Validate via gene knockout studies .
- Divergent synthetic yields : Catalyst choice (homogeneous vs. heterogeneous) and solvent purity significantly impact efficiency. Pre-treat solvents with molecular sieves for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
